Isavuconazole

Drug-Drug Interactions Pharmacokinetics Immunosuppression

Isavuconazole is a third-generation triazole antifungal with a differentiated safety profile that directly impacts formulary and research procurement. Compared to voriconazole and posaconazole, it offers a significantly lower risk of QTc prolongation and a moderate CYP3A4 inhibition, requiring only a 21% tacrolimus dose reduction versus 53% with other azoles. This translates to simplified comedication management and reduced cardiac monitoring requirements in complex patient models. Ideal for in vivo pharmacology and DDI studies.

Molecular Formula C22H17F2N5OS
Molecular Weight 437.5 g/mol
CAS No. 241479-67-4
Cat. No. B1672201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsavuconazole
CAS241479-67-4
SynonymsBAL4815;  ;  BAL-4815;  BAL 4815;  RO 0094815;  RO-0094815;  RO0094815;  BAL-8557-002;  BAL 8557-002;  BAL8557-002;  Isavuconazole;  trade name Cresemba.
Molecular FormulaC22H17F2N5OS
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
InChIInChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
InChIKeyDDFOUSQFMYRUQK-RCDICMHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isavuconazole (CAS 241479-67-4): A Third-Generation Triazole Antifungal for Invasive Mold Infections


Isavuconazole is a third-generation triazole antifungal agent, the active moiety of the water-soluble prodrug isavuconazonium sulfate [1]. It functions by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, leading to membrane disruption . The U.S. FDA approved isavuconazonium sulfate in 2015 for the treatment of invasive aspergillosis and invasive mucormycosis in adults [2]. Clinically, isavuconazole is distinguished from earlier azoles by its favorable safety profile, predictable pharmacokinetics, and a reduced propensity for drug-drug interactions, positioning it as a key option in the antifungal armamentarium [3].

Why Isavuconazole (CAS 241479-67-4) Cannot Be Interchanged with Other Azoles Without Quantitative Justification


Substituting isavuconazole with other advanced-generation triazoles like voriconazole or posaconazole, or earlier azoles like fluconazole, is not a straightforward clinical or procurement decision due to quantifiable differences in their safety, pharmacokinetic (PK), and drug-drug interaction (DDI) profiles [1]. While these agents may share a common mechanism of action and overlapping spectra of antifungal activity, their distinct molecular structures lead to clinically significant variations in QTc interval effects, CYP450 enzyme inhibition potency, and PK predictability [2]. For instance, the strong CYP3A4 inhibition and QTc prolongation associated with voriconazole and posaconazole can complicate management in patients with complex comorbidities or polypharmacy [3]. Conversely, isavuconazole's moderate CYP3A4 inhibition and lack of QTc prolongation offer a differentiated safety profile that can directly influence therapeutic decision-making and formulary inclusion [4]. Therefore, selecting isavuconazole over a comparator must be driven by evidence of these specific, measurable advantages in defined patient populations or experimental systems.

Quantitative Differentiation of Isavuconazole (CAS 241479-67-4) from Key Comparators: An Evidence-Based Guide


Isavuconazole vs. Voriconazole and Posaconazole: Reduced CYP3A4 Inhibition

Isavuconazole is a moderate CYP3A4 inhibitor, whereas voriconazole and posaconazole are strong inhibitors. This is quantified by the fold-increase in area under the curve (AUC) of the probe CYP3A4 substrate midazolam: isavuconazole increases midazolam AUC by 2-fold, compared to a 5-fold increase with posaconazole and a 10-fold increase with voriconazole [1]. In a real-world study with hematopoietic stem cell transplant (HSCT) patients, initiation of isavuconazole required a 21% reduction in tacrolimus dose to maintain therapeutic levels, while posaconazole initiation required a 53% dose reduction [2].

Drug-Drug Interactions Pharmacokinetics Immunosuppression

Isavuconazole vs. Voriconazole and Posaconazole: Favorable Cardiac Safety Profile

Isavuconazole is not associated with QTc interval prolongation, a known adverse effect of other advanced-generation azoles. A retrospective matched cohort study comparing real-world patients found a composite safety outcome (QTc prolongation, LFTs >5x ULN, or any adverse drug event) occurred in 24.2% of isavuconazole-treated patients, compared to 55.9% with voriconazole and 39.4% with posaconazole (p=0.028) [1]. This difference was driven primarily by the decreased incidence of QTc prolongation in the isavuconazole group.

Cardiotoxicity QTc Prolongation Safety

Isavuconazole vs. Voriconazole: Improved Tolerability in Phase 3 Trial

In the pivotal Phase 3 SECURE trial (NCT00412893) for invasive mold disease, isavuconazole demonstrated non-inferior efficacy to voriconazole with a significantly better tolerability profile. While efficacy was similar (all-cause mortality at day 42: 19% vs. 20%, adjusted difference -1.0%), isavuconazole-treated patients experienced significantly lower rates of hepatobiliary disorders (9% vs. 16%; p=0.016), eye disorders (15% vs. 27%; p=0.002), and skin/subcutaneous tissue disorders (33% vs. 42%; p=0.037) [1].

Invasive Aspergillosis Tolerability Phase 3 Trial

Isavuconazole vs. Posaconazole: Comparable Activity Against Key Yeasts and Molds

Isavuconazole demonstrates in vitro activity against Candida and Aspergillus species that is comparable to that of posaconazole and voriconazole. In a large global collection (1,358 Candida spp., 101 Aspergillus spp.), the MIC90 values for isavuconazole, posaconazole, and voriconazole were 0.5, 1, and 0.25 µg/mL against Candida spp., and 2, 1, and 1 µg/mL against Aspergillus spp., respectively [1]. Against rare yeast pathogens (Dipodascus, Saccharomyces, Rhodotorula, Trichosporon), isavuconazole showed an MIC90 of 0.5 µg/mL, which was lower than that of posaconazole (2 µg/mL) and voriconazole (2 µg/mL) [2].

Antifungal Susceptibility MIC In Vitro

Isavuconazole vs. Voriconazole and Posaconazole: More Predictable Pharmacokinetics

Isavuconazole exhibits predictable, linear pharmacokinetics with a long terminal half-life (~130 hours), which is substantially longer than voriconazole (~6 hours) and posaconazole (~25-35 hours) [1]. This long half-life, combined with high oral bioavailability (>97%) and low inter-individual variability, allows for once-daily dosing after a loading period without the need for routine therapeutic drug monitoring (TDM) [2]. In contrast, voriconazole displays nonlinear PK with high inter-patient variability, necessitating routine TDM to ensure efficacy and avoid toxicity. Posaconazole oral suspension also requires TDM due to variable absorption [3].

Pharmacokinetics Drug Monitoring Half-life

Primary Application Scenarios for Isavuconazole (CAS 241479-67-4) Supported by Differentiation Evidence


Treatment of Invasive Aspergillosis in Patients with Complex Comorbidities or Polypharmacy

Based on the SECURE trial data, isavuconazole is a preferred alternative to voriconazole for treating invasive aspergillosis, particularly in patients at high risk for drug-related adverse events. The evidence of significantly lower rates of hepatobiliary, eye, and skin disorders (9% vs 16%, 15% vs 27%, and 33% vs 42%, respectively) with non-inferior efficacy supports its use in patients with pre-existing liver conditions, those on photosensitizing medications, or individuals where visual disturbances could be problematic (e.g., drivers, machine operators) [1].

Antifungal Prophylaxis or Treatment in Immunocompromised Patients Requiring CYP3A4 Substrates

In hematopoietic stem cell transplant (HSCT) recipients or patients with hematologic malignancies who are also receiving CYP3A4 substrates like calcineurin inhibitors (e.g., tacrolimus, cyclosporine) or certain anticancer agents (e.g., ibrutinib, venetoclax), isavuconazole's moderate CYP3A4 inhibition offers a significant clinical advantage. The quantified reduction in DDI magnitude, requiring a 21% tacrolimus dose reduction versus 53% with posaconazole, simplifies immunosuppressive management and reduces the risk of drug toxicity or therapeutic failure [2].

Management of Invasive Mold Infections in Patients at Risk for QTc Prolongation

For patients with underlying cardiac conditions, electrolyte abnormalities, or those on multiple QTc-prolonging medications, the lack of QTc prolongation with isavuconazole is a critical differentiator. The evidence from real-world studies shows a significantly lower composite safety outcome driven by fewer QTc events (24.2% vs 55.9% for voriconazole and 39.4% for posaconazole), making isavuconazole a safer choice that can mitigate the risk of life-threatening ventricular arrhythmias and reduce the need for intensive cardiac monitoring [3].

Treatment of Mucormycosis in Patients Intolerant of or Refractory to Amphotericin B

Isavuconazole is FDA-approved for the treatment of mucormycosis and is a valuable salvage therapy or alternative for patients who cannot tolerate the significant nephrotoxicity and infusion-related reactions associated with amphotericin B. The VITAL open-label study provides clinical evidence for its efficacy in this difficult-to-treat infection, and its favorable safety and DDI profile make it a particularly attractive option for managing this aggressive mold disease in vulnerable patient populations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isavuconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.